2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine
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Overview
Description
2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine typically involves the reaction of cyclobutylmethylamine with piperidine derivatives under controlled conditions. One common method involves the use of reductive amination, where cyclobutylmethylamine is reacted with a piperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethylpiperidin-4-yl)ethanamine: Similar structure but with an ethyl group instead of a cyclobutylmethyl group.
1-(2-Aminoethyl)piperidine: Lacks the cyclobutylmethyl group, making it less sterically hindered.
Uniqueness
2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-[1-(cyclobutylmethyl)piperidin-4-yl]ethanamine |
InChI |
InChI=1S/C12H24N2/c13-7-4-11-5-8-14(9-6-11)10-12-2-1-3-12/h11-12H,1-10,13H2 |
InChI Key |
SJHKZHNLFZNAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CCN |
Origin of Product |
United States |
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